4-(2-Methoxypropanoylamino)-3-methylbenzoic acid
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Overview
Description
4-(2-Methoxypropanoylamino)-3-methylbenzoic acid, also known as MPA, is a synthetic compound that has been widely used in scientific research. MPA is a non-steroidal anti-inflammatory drug (NSAID) that has been shown to have potent analgesic and anti-inflammatory properties. MPA is a derivative of mefenamic acid, which is a member of the fenamate class of NSAIDs.
Mechanism of Action
4-(2-Methoxypropanoylamino)-3-methylbenzoic acid exerts its anti-inflammatory and analgesic effects by inhibiting the synthesis of prostaglandins. Prostaglandins are inflammatory mediators that are synthesized by the action of cyclooxygenase (COX) enzymes. 4-(2-Methoxypropanoylamino)-3-methylbenzoic acid inhibits the activity of COX enzymes, thereby reducing the synthesis of prostaglandins.
Biochemical and Physiological Effects:
4-(2-Methoxypropanoylamino)-3-methylbenzoic acid has been shown to have potent anti-inflammatory and analgesic effects in various animal models. 4-(2-Methoxypropanoylamino)-3-methylbenzoic acid has also been shown to have a favorable safety profile and low toxicity in animal studies. 4-(2-Methoxypropanoylamino)-3-methylbenzoic acid has been shown to have a half-life of approximately 6 hours in humans and is rapidly eliminated from the body.
Advantages and Limitations for Lab Experiments
4-(2-Methoxypropanoylamino)-3-methylbenzoic acid has several advantages for use in lab experiments. 4-(2-Methoxypropanoylamino)-3-methylbenzoic acid is a potent anti-inflammatory and analgesic agent that has been extensively studied in animal models. 4-(2-Methoxypropanoylamino)-3-methylbenzoic acid has a favorable safety profile and low toxicity in animal studies. However, there are some limitations to the use of 4-(2-Methoxypropanoylamino)-3-methylbenzoic acid in lab experiments. 4-(2-Methoxypropanoylamino)-3-methylbenzoic acid has a relatively short half-life in humans, which may limit its use in certain experiments. 4-(2-Methoxypropanoylamino)-3-methylbenzoic acid also has a relatively low solubility in water, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 4-(2-Methoxypropanoylamino)-3-methylbenzoic acid. One area of research is the development of novel formulations of 4-(2-Methoxypropanoylamino)-3-methylbenzoic acid that have improved solubility and bioavailability. Another area of research is the investigation of the potential use of 4-(2-Methoxypropanoylamino)-3-methylbenzoic acid in the treatment of various inflammatory conditions, such as arthritis and inflammatory bowel disease. Additionally, further research is needed to investigate the safety and efficacy of 4-(2-Methoxypropanoylamino)-3-methylbenzoic acid in human clinical trials.
Synthesis Methods
The synthesis of 4-(2-Methoxypropanoylamino)-3-methylbenzoic acid involves several steps. The first step is the reaction of 3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-methoxypropan-1-amine to form the amide product. The final step involves the reaction of the amide product with sodium hydroxide to form 4-(2-Methoxypropanoylamino)-3-methylbenzoic acid.
Scientific Research Applications
4-(2-Methoxypropanoylamino)-3-methylbenzoic acid has been extensively used in scientific research due to its potent anti-inflammatory and analgesic properties. 4-(2-Methoxypropanoylamino)-3-methylbenzoic acid has been shown to inhibit the synthesis of prostaglandins, which are inflammatory mediators. 4-(2-Methoxypropanoylamino)-3-methylbenzoic acid has also been shown to inhibit the activity of cyclooxygenase (COX), an enzyme that is involved in the synthesis of prostaglandins.
properties
IUPAC Name |
4-(2-methoxypropanoylamino)-3-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-7-6-9(12(15)16)4-5-10(7)13-11(14)8(2)17-3/h4-6,8H,1-3H3,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBBLCCSKHURBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)NC(=O)C(C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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